

N-Desthiobiotin-N-bis(PEG4-NHS Ester): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Desthiobiotin-N-bis(PEG4-NHS ester)

Cat. No.: B8106149

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a heterobifunctional, PEGylated crosslinker that has gained significant traction in bioconjugation, proteomics, and drug discovery. This technical guide provides an in-depth look at its chemical structure, properties, and applications, complete with experimental protocols and workflow visualizations.

Core Chemical Structure and Properties

N-Desthiobiotin-N-bis(PEG4-NHS ester) is comprised of three key functional components: a desthiobiotin moiety, a branched polyethylene glycol (PEG) spacer arm, and two N-hydroxysuccinimide (NHS) esters.

- Desthiobiotin: A sulfur-free analog of biotin, desthiobiotin binds to streptavidin with high specificity but a lower affinity compared to the biotin-streptavidin interaction ($K_d = 10-11 \text{ M}$ vs. $10-15 \text{ M}$, respectively)[1]. This allows for the gentle and specific elution of desthiobiotinylated molecules from streptavidin affinity resins using competitive displacement with free biotin[1]. This "soft-release" characteristic is particularly advantageous in pull-down experiments as it minimizes the co-purification of endogenous biotinylated molecules[1].
- Branched PEG4 Spacer: The molecule incorporates two polyethylene glycol chains, each with four repeating units. This PEG linker enhances the solubility of the reagent and the

resulting conjugate in aqueous media[2]. The spacer arm also reduces steric hindrance, facilitating the interaction of the terminal NHS esters with their target molecules.

- **bis(NHS Ester):** The two terminal NHS esters are amine-reactive functional groups that readily form stable amide bonds with primary amines (-NH₂) on proteins, peptides, and other biomolecules in a pH range of 7-9[3]. The presence of two NHS esters allows for the crosslinking of two different amine-containing molecules or the labeling of a single molecule at multiple sites.

The combination of these features makes **N-Desthiobiotin-N-bis(PEG4-NHS ester)** a versatile tool for a range of applications, including its use as a PROTAC (Proteolysis Targeting Chimera) linker[4][5]. PROTACs are molecules that contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase and the other to a target protein, leading to the targeted degradation of the protein[4].

Physicochemical Data

Property	Value	References
Molecular Formula	C ₄₀ H ₆₅ N ₅ O ₁₈	[4][6]
Molecular Weight	903.97 g/mol (or ~904.0 g/mol)	[4][6][7][8]
CAS Number	2353409-61-5	[4][6][7][8]
Purity	Typically >90% or >95%	[2][6][7][8]
Appearance	Oil	[9]
Color	Colorless to light yellow	[9]

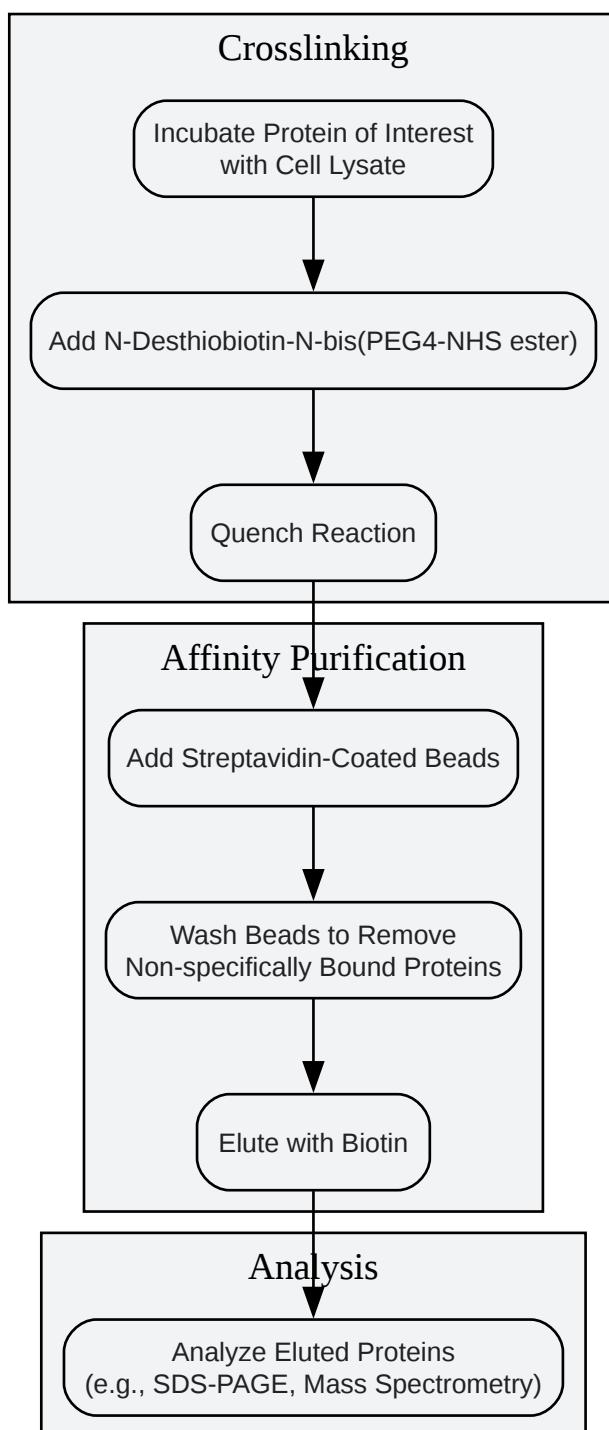
Experimental Protocols

General Considerations for NHS Ester Reactions

- **Moisture Sensitivity:** NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. It is crucial to store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation[3].

- Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target for reaction with the NHS ester[3]. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable reaction buffer[3].
- Reagent Preparation: Dissolve the **N-Desthiobiotin-N-bis(PEG4-NHS ester)** in a water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester[3].

Protocol for Protein Labeling


This protocol provides a general guideline for labeling a protein with **N-Desthiobiotin-N-bis(PEG4-NHS ester)**. The optimal conditions may need to be determined empirically for each specific application.

- Protein Preparation: Dissolve 1-10 mg of the target protein in 0.5-2 mL of amine-free buffer (e.g., PBS, pH 7.2).
- Reagent Preparation: Immediately before use, prepare a 10 mM solution of **N-Desthiobiotin-N-bis(PEG4-NHS ester)** by dissolving approximately 5 mg in 1 mL of DMSO or DMF[3].
- Reaction: Add a 20-fold molar excess of the **N-Desthiobiotin-N-bis(PEG4-NHS ester)** solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume[3].
- Incubation: Incubate the reaction mixture on ice for two hours or at room temperature for 30-60 minutes[3].
- Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris-buffered saline) can be added.
- Purification: Remove unreacted **N-Desthiobiotin-N-bis(PEG4-NHS ester)** by dialysis or gel filtration[3].
- Storage: Store the labeled protein under conditions that are optimal for the unlabeled protein.

Visualizing Workflows and Pathways

Experimental Workflow for Protein-Protein Interaction Pull-Down Assay

This diagram illustrates a typical workflow for identifying protein-protein interactions using **N-Desthiobiotin-N-bis(PEG4-NHS ester)** as a crosslinker, followed by a pull-down assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. N-Desthiobiotin-N-bis(PEG4-NHS ester) | CAS#:2353409-61-5 | Chemsoc [chemsoc.com]

- 5. medchemexpress.cn [medchemexpress.cn]
- 6. precisepeg.com [precisepeg.com]
- 7. N-Desthiobiotin-N-bis(PEG4-NHS ester), CAS 2353409-61-5 | AxisPharm [axispharm.com]
- 8. N-Desthiobiotin-N-bis(PEG4-NHS ester) - Creative Biolabs [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [N-Desthiobiotin-N-bis(PEG4-NHS Ester): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8106149#n-desthiobiotin-n-bis-peg4-nhs-ester-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com